5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been extensively studied . They have been found to have a close similarity with the purine bases adenine and guanine, which suggests that they may interact with biological targets in a similar manner .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can present two isomeric structures: 1h- and 2h-isomers . This tautomeric property could potentially influence their interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[4,3-b]pyridine. One common method is to start with 1-methyl-1H-pyrazolo[4,3-b]pyridine and react it with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Biology: It is employed in the design and synthesis of chemical probes to study biological pathways.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the methyl group.
1-Methyl-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine atom.
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid: Contains a carboxylic acid group.
Uniqueness
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both the bromine and methyl groups, which can influence its reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its binding affinity and selectivity for biological targets.
Properties
CAS No. |
2219366-71-7 |
---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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